Product packaging for Chitotetraose Tetradecaacetate(Cat. No.:CAS No. 117399-51-6)

Chitotetraose Tetradecaacetate

Cat. No.: B1140764
CAS No.: 117399-51-6
M. Wt: 1251.15
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Description

Contextualization of Chitin (B13524) and Chitosan (B1678972) in Glycoscience Research

Chitin, a linear polysaccharide composed of β-(1→4) linked N-acetyl-D-glucosamine (GlcNAc) monomers, is one of the most abundant biopolymers in nature, primarily found in the exoskeletons of crustaceans and insects, as well as the cell walls of fungi. frontiersin.orgresearchgate.net Its derivative, chitosan, is produced through the deacetylation of chitin and is a copolymer of GlcNAc and D-glucosamine (GlcN) residues. frontiersin.orgglycoforum.gr.jp In the realm of glycoscience, both chitin and chitosan are subjects of extensive research due to their biocompatibility, biodegradability, and unique chemical and biological properties. researchgate.netjst.go.jp The presence of reactive amino and hydroxyl groups in chitosan makes it highly amenable to chemical modifications, which can be tailored to control its functions for various applications. glycoforum.gr.jp

Overview of Oligosaccharide Derivatives in Academic Inquiry

Chitooligosaccharides (COS), the degradation products of chitin or chitosan with a degree of polymerization (DP) typically ranging from 2 to 20, have garnered significant attention in academic research. frontiersin.org Unlike their parent polymers, COS exhibit improved water solubility and lower viscosity, which enhances their biological activity and applicability. frontiersin.orgsemanticscholar.org These oligosaccharides are investigated for a wide array of potential uses in the pharmaceutical, nutraceutical, cosmetic, and agricultural sectors. frontiersin.org The biological functions of COS are diverse and include antimicrobial, antioxidant, and anti-inflammatory properties. mdpi.comnih.gov

Significance of Acetylation Patterns in Chitooligosaccharide Functionality

The degree of acetylation (DA) and the specific pattern of acetyl groups along the chitooligosaccharide chain are critical determinants of their biological activity. nih.govmdpi.com The distribution of acetyl groups influences how these molecules interact with biological systems. nih.gov For instance, the anti-inflammatory activity of COS has been shown to be dependent on the DA, with certain patterns exhibiting more potent effects than others. mdpi.com Research has indicated that mono-N-acetylated oligosaccharides might be particularly responsible for the anti-inflammatory properties of COS. mdpi.com The ability to produce structurally defined, partially acetylated chito-oligosaccharides (paCOSs) is crucial for understanding the structure-activity relationship and for developing targeted applications. nih.gov

Historical Perspectives on Peracetylated Oligosaccharide Research

Historically, the study of oligosaccharides, including those derived from chitin, has been advanced by chemical modifications that facilitate their analysis. Peracetylation, the process of acetylating all free hydroxyl groups, is a technique that has been employed to enhance the solubility of oligosaccharides in organic solvents and to aid in their structural characterization by methods like Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netfrontiersin.org Early research on human milk oligosaccharides (HMOs), for example, utilized peracetylation to reliably and sensitively characterize their structures. researchgate.net This approach of complete acetylation has been a valuable tool in the foundational studies of complex carbohydrates, paving the way for a deeper understanding of their structure and function.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₅₂H₇₄N₄O₃₁ B1140764 Chitotetraose Tetradecaacetate CAS No. 117399-51-6

Properties

IUPAC Name

[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-4,6-diacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-4-acetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4-acetyloxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H74N4O31/c1-19(57)53-37-46(77-29(11)67)42(34(16-72-24(6)62)81-49(37)80-32(14)70)85-51-39(55-21(3)59)48(79-31(13)69)44(36(83-51)18-74-26(8)64)87-52-40(56-22(4)60)47(78-30(12)68)43(35(84-52)17-73-25(7)63)86-50-38(54-20(2)58)45(76-28(10)66)41(75-27(9)65)33(82-50)15-71-23(5)61/h33-52H,15-18H2,1-14H3,(H,53,57)(H,54,58)(H,55,59)(H,56,60)/t33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50+,51+,52+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYGWXILTVZPHON-KEMNZMDTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2OC(=O)C)NC(=O)C)OC3C(OC(C(C3OC(=O)C)NC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)COC(=O)C)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2OC(=O)C)NC(=O)C)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3OC(=O)C)NC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)COC(=O)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H74N4O31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1251.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117399-51-6
Record name β-D-Glucopyranose, O-3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→4)-O-3,6-di-O-acetyl-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→4)-O-3,6-di-O-acetyl-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→4)-2-(acetylamino)-2-deoxy-, 1,3,6-triacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117399-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthetic Methodologies and Chemical Derivatization of Chitotetraose Tetradecaacetate

Strategies for Oligosaccharide Isolation and Enrichment

The journey to synthesizing chitotetraose tetradecaacetate begins with the procurement of its precursor, chitotetraose. This oligosaccharide is typically derived from chitin (B13524), the second most abundant polysaccharide in nature after cellulose, found in the exoskeletons of crustaceans, insects, and the cell walls of fungi. jfda-online.comresearchgate.net

Chemical Hydrolysis and Acetolysis of Chitin Polysaccharides

Chemical methods, particularly acid hydrolysis, are widely used for the depolymerization of chitin to produce chitooligosaccharides. mdpi.com Strong acids like hydrochloric acid (HCl) are employed to break the β-(1→4) glycosidic bonds of the chitin polymer. jfda-online.com The hydrolysis of chitin with HCl can yield N-acetyl-chito-oligosaccharides (NACOs) with a low degree of polymerization (DP) ranging from 2 to 6. jfda-online.com The reaction conditions, such as acid concentration and temperature, significantly influence the product distribution. Higher concentrations of HCl and shorter reaction times tend to produce more NACOs with a higher DP. jfda-online.com For instance, hydrolysis of chitin with 4N or 7N HCl at temperatures of 70°C or 90°C has been studied to optimize the yield of specific oligosaccharides. jfda-online.com

Acetolysis, another chemical degradation method, involves the use of acetic anhydride (B1165640) in the presence of a strong acid. This process not only cleaves the glycosidic linkages but also acetylates the free hydroxyl groups. After acetolysis of chitin, this compound can be isolated. researchgate.net

However, a major drawback of chemical hydrolysis is the difficulty in controlling the reaction, which often leads to a heterogeneous mixture of oligosaccharides with varying DPs. frontiersin.org This necessitates further purification steps to isolate the desired chitotetraose.

Enzymatic Depolymerization Precursors to Acetylation

Enzymatic depolymerization of chitin offers a more specific and environmentally friendly alternative to chemical methods. researchgate.netmdpi.com Chitinases, a class of glycoside hydrolases, are enzymes that specifically hydrolyze the glycosidic bonds in chitin. mdpi.comnih.gov These enzymes can be sourced from various organisms, including bacteria, fungi, and plants. researchgate.net

The use of chitinases allows for a more controlled degradation of chitin, potentially leading to a higher yield of specific oligosaccharides like chitotetraose. mdpi.com The product distribution depends on the type of chitinase (B1577495) used and the reaction conditions. mdpi.com For example, some chitinases exhibit processive activity, meaning they remain bound to the chitin chain and cleave it multiple times, which can influence the length of the resulting oligosaccharides. researchgate.net

Enzymatic hydrolysis is often preferred for producing precursors for further chemical modifications due to the milder reaction conditions and higher specificity, which can simplify downstream purification processes. researchgate.net Following enzymatic depolymerization, the resulting mixture of chitooligosaccharides, enriched in chitotetraose, can be subjected to acetylation.

Peracetylation Techniques for this compound Synthesis

Once chitotetraose is obtained, the next step is peracetylation, which involves the acetylation of all free hydroxyl and amino groups to yield this compound.

Optimized Acetylation Reaction Conditions and Reagents

The peracetylation of chitotetraose is typically achieved using an acetylating agent in the presence of a base. A common method involves reacting chitotetraose with acetic anhydride and pyridine, which acts as a catalyst. chemsynlab.com The reaction is often carried out under anhydrous conditions to prevent the hydrolysis of the acetic anhydride and the product.

Another approach involves the use of acetic anhydride in a hydroalcoholic solution with a base like sodium bicarbonate. mdpi.com The reaction parameters, including the choice of solvent, acetylating agent, and base, significantly affect the selectivity and yield of the N- or O-acetylation. nih.govresearchgate.net For instance, the solvent can play a crucial role in determining whether the acetylation occurs preferentially at the nitrogen of the acetamido group or the oxygen of the hydroxyl groups. nih.gov

A systematic study on the N-acetylation of glucosamine (B1671600) pentamer hydrochloride highlighted the influence of different reaction parameters. nih.gov It was found that the choice of acetylating agent and base influenced both the degree of N-acetylation and the distribution of partially N-acetylated products. nih.gov Based on these findings, optimized conditions can be established to favor the synthesis of the fully acetylated product. nih.gov

Table 1: Common Reagents and Conditions for Acetylation

Acetylating Agent Catalyst/Base Solvent Temperature Reference
Acetic Anhydride Pyridine Pyridine Room Temperature to 60°C chemsynlab.com
Acetic Anhydride Sodium Bicarbonate Methanol-Water 0°C to Room Temperature mdpi.com

Purification Methodologies for Highly Acetylated Oligosaccharides

Following the acetylation reaction, the desired this compound needs to be separated from byproducts and unreacted reagents. Several chromatographic techniques are employed for this purpose.

Silica (B1680970) gel column chromatography is a widely used method for purifying acetylated oligosaccharides. A gradient elution system, for example, using a mixture of chloroform (B151607) and methanol (B129727), can effectively separate the target compound.

Size-exclusion chromatography (SEC) , often using supports like Sephadex LH-20, is another effective technique for isolating acetylated oligosaccharides based on their size. researchgate.netresearchgate.net This method is particularly useful for separating the desired peracetylated product from partially acetylated derivatives or other impurities.

High-performance liquid chromatography (HPLC) is a powerful analytical and preparative tool for the purification of acetylated chitooligosaccharides. jfda-online.commdpi.com Hydrophilic-interaction chromatography (HILIC) is a specific type of HPLC that is well-suited for separating polar compounds like oligosaccharides. mdpi.com By using a gradient of solvents, such as acetonitrile (B52724) and water, different acetylated oligosaccharides can be effectively resolved. sci-hub.se

Table 2: Purification Techniques for Acetylated Oligosaccharides

Technique Stationary Phase Mobile Phase Example Principle of Separation Reference
Silica Gel Column Chromatography Silica Gel Chloroform-Methanol Gradient Adsorption
Size-Exclusion Chromatography Sephadex LH-20 Organic Solvents Size researchgate.netresearchgate.net
High-Performance Liquid Chromatography (HPLC) HILIC Column Acetonitrile-Water Gradient Partitioning/Hydrophilic Interaction mdpi.comsci-hub.se
Cation Exchange Chromatography Cation Exchange Resin - Charge mdpi.com

Advanced Chemical Functionalization of this compound

This compound can serve as a versatile platform for further chemical modifications to introduce new functionalities. researchgate.net These modifications can enhance its properties or enable its use in specific applications.

One approach involves the selective de-O-acetylation of the peracetylated oligosaccharide to expose the hydroxyl groups for further reactions. This can be achieved using a catalyst like sodium methoxide (B1231860). researchgate.netresearchgate.net The exposed hydroxyl groups can then be functionalized with various chemical moieties.

Another strategy is to introduce reactive groups at specific positions of the oligosaccharide backbone. For instance, the reducing end of the chitotetraose can be a target for chemical coupling. nih.gov This allows for the attachment of reporter molecules, such as fluorescent tags, or for conjugation to other molecules or surfaces.

Furthermore, the acetamido groups can also be a site for chemical modification, although this is less common for the fully acetylated derivative. More advanced strategies might involve enzymatic modifications in combination with chemical synthesis to achieve highly specific functionalization patterns. bohrium.com The development of chemoenzymatic approaches, which combine the selectivity of enzymes with the versatility of chemical reactions, holds great promise for creating novel chitotetraose derivatives with tailored properties. bohrium.com

Selective Deacetylation and Re-functionalization

The extensive acetylation of chitotetraose to form this compound serves as a crucial protecting group strategy in oligosaccharide synthesis. However, the true synthetic utility of this intermediate is realized through subsequent selective deacetylation and re-functionalization, which unmasks specific reactive sites for further chemical modification. The selective removal of acetyl groups, particularly the more labile O-acetyl groups over the more stable N-acetyl groups, is a key challenge that allows for regioselective derivatization.

Selective Deacetylation: The process of partial deacetylation must be carefully controlled to achieve the desired outcome. While the complete removal of all acetyl groups is straightforward, selective deacetylation is more nuanced. The primary amino groups and the hydroxyl groups at various positions on the pyranose rings exhibit different reactivities, which can be exploited for selective modifications. mdpi.com

Chemical Methods: Controlled alkaline hydrolysis using reagents like sodium methoxide in methanol can be employed. Reaction conditions such as temperature, time, and reagent concentration are critical parameters that dictate the extent of deacetylation. For instance, de-O-acetylation can often be achieved under conditions that leave the N-acetyl groups intact. researchgate.netresearchgate.net Acid-catalyzed degradation rates of chitosan (B1678972), a related polymer, have been shown to be dependent on the fraction of acetylated units (FA), indicating that the degree of acetylation influences hydrolytic susceptibility. nih.gov

Enzymatic Methods: Chitin deacetylases (CDAs) offer a high degree of chemo- and regioselectivity. These enzymes can hydrolyze N-acetyl linkages but can also be used to modify the N-acetylation pattern of chitooligosaccharides, although this route is less explored for highly acetylated substrates. nih.govacs.org The known regioselectivity of these enzymes could potentially be harnessed to produce intermediates with specific deacetylation patterns. acs.org

Re-functionalization: Once specific hydroxyl or amino groups are selectively exposed, they become available for a wide range of chemical transformations. This re-functionalization is the cornerstone of creating diverse derivatives.

Targeting Hydroxyl Groups: Free hydroxyl groups, typically exposed by de-O-acetylation, can undergo etherification, esterification, or can act as glycosyl acceptors for chain elongation.

Targeting Amino Groups: If N-deacetylation is achieved, the resulting primary amine is a versatile functional handle. It can be acylated, alkylated, or used in reductive amination reactions to attach a variety of moieties. mdpi.com This approach allows for the introduction of reporter tags, biocompatible polymers like PEG, or pharmacologically active molecules.

The ability to selectively deprotect and then re-functionalize positions on the chitotetraose scaffold is fundamental to creating the specialized molecules discussed in the following sections, including glycosyl donors, acceptors, and complex glycoconjugates.

Glycosyl Donor and Acceptor Chemistry Utilizing Peracetylated Intermediates

Peracetylated oligosaccharides like this compound are stable, soluble intermediates that are ideal precursors for engaging in glycosylation reactions. Depending on the synthetic strategy, they can be converted into either a glycosyl donor, which provides the sugar unit, or a glycosyl acceptor, which receives a sugar unit.

Chitotetraose Derivatives as Glycosyl Donors: A glycosyl donor is a carbohydrate that contains a leaving group at the anomeric carbon, allowing it to react with a nucleophile (the acceptor) to form a glycosidic bond. wikipedia.org this compound is readily converted into a potent glycosyl donor. A common and effective method involves the transformation of the anomeric acetate (B1210297) into a halide.

A well-documented procedure involves the following steps:

Acetolysis of Chitin: Chitin is first broken down and acetylated to produce a mixture of acetylated chitooligosaccharides. researchgate.net

Isolation: this compound is isolated from this mixture via column chromatography. researchgate.netresearchgate.netresearchgate.net

Activation: The isolated compound is treated with dry hydrogen chloride. This reaction substitutes the anomeric acetyl group with a chlorine atom, forming tridecaacetyl chitotetraosyl chloride . researchgate.netresearchgate.net This glycosyl halide is an activated glycosyl donor, primed for reaction.

This activated donor can then be coupled with a suitable glycosyl acceptor under conditions like the Koenigs-Knorr reaction, which typically uses a silver salt promoter to facilitate the formation of the new glycosidic linkage. researchgate.netresearchgate.net The reactivity of such donors is influenced by the protecting groups; the electron-withdrawing acetyl groups are said to "disarm" the donor, making it less reactive than an equivalent with electron-donating protecting groups. wikipedia.org

Chitotetraose Derivatives as Glycosyl Acceptors: A glycosyl acceptor is a molecule with a free nucleophile, typically a hydroxyl group, that can attack the anomeric center of an activated glycosyl donor. wikipedia.org To utilize a chitotetraose derivative as an acceptor, at least one of its acetyl groups must be selectively removed to expose a hydroxyl group, as discussed in section 2.3.1.

The process would involve:

Selective De-O-acetylation: A peracetylated chitotetraose intermediate undergoes controlled hydrolysis to remove a single acetyl group, most likely from a primary hydroxyl position (e.g., C-6) due to its higher reactivity, yielding a free hydroxyl group.

Glycosylation Reaction: This partially deprotected chitotetraose derivative can then serve as the glycosyl acceptor. It is reacted with an activated glycosyl donor (such as a different sugar's glycosyl halide or trichloroacetimidate) in the presence of a suitable promoter.

The outcome of this reaction is critically dependent on the reactivity of the acceptor. rsc.orgnih.gov The steric and electronic environment of the newly exposed hydroxyl group will influence the yield and stereoselectivity of the newly formed glycosidic bond. This strategy allows for the synthesis of longer or branched chitooligosaccharides by adding new sugar units onto the chitotetraose backbone.

Formation of Glycoconjugates and Oligomer Derivatives

The synthetic versatility of this compound and its activated intermediates allows for the creation of complex, high-value molecules such as glycoconjugates and extended oligomers.

Formation of Glycoconjugates: Glycoconjugates are molecules where a carbohydrate is covalently linked to a non-carbohydrate moiety, such as a protein, lipid, or a synthetic tag like a fluorophore. nih.gov These molecules are invaluable tools in glycobiology for studying carbohydrate-protein interactions and other biological processes. diva-portal.orgnih.gov

A prime example is the synthesis of fluorescently-labeled substrates for enzyme assays. The synthesis of 4-Methylcoumarin-7-yloxy tetra-N-acetyl-β-chitotetraoside , a fluorogenic substrate for lysozyme (B549824), demonstrates this process clearly. researchgate.net The synthesis utilizes the glycosyl donor chemistry described previously.

StepReactant 1Reactant 2Key ConditionsIntermediate/Product
1This compoundDry Hydrogen ChlorideAnhydrousTridecaacetyl chitotetraosyl chloride
2Tridecaacetyl chitotetraosyl chloride7-Hydroxy-4-methylcoumarin sodium saltKoenigs-Knorr ReactionCondensation Product (Peracetylated Glycoconjugate)
3Condensation ProductSodium MethoxideDe-O-acetylation4-Methylcoumarin-7-yloxy tetra-N-acetyl-β-chitotetraoside
This table details the synthetic pathway to a coumarin-chitotetraose glycoconjugate. researchgate.netresearchgate.net

This multi-step synthesis successfully attaches a coumarin (B35378) fluorophore to the chitotetraose unit via a glycosidic bond, showcasing the conversion of a simple polysaccharide into a sophisticated biochemical probe. researchgate.netresearchgate.netresearchgate.net

Formation of Oligomer Derivatives: Beyond conjugation to non-sugar molecules, chitotetraose intermediates are building blocks for creating longer or more complex oligosaccharides. This can be achieved through chemical or enzymatic methods.

Chemical Synthesis: Using the glycosyl donor/acceptor chemistry outlined in section 2.3.2, defined oligomers can be constructed. For example, the tridecaacetyl chitotetraosyl chloride donor could be reacted with a partially deprotected chitobiose or chitotriose acceptor to synthesize a chitohexaose (B1231835) or chitoheptaose (B12385539) derivative, respectively. This stepwise approach allows for precise control over the length and linkage of the final product.

Enzymatic Synthesis (Transglycosylation): Certain enzymes, such as specific chitinases, can catalyze transglycosylation reactions. researchgate.net In this process, the enzyme cleaves a glycosidic bond in a donor substrate and transfers the released sugar unit to an acceptor molecule instead of water. Using chitooligosaccharides like chitotriose to chitohexaose as substrates, some chitinases can generate significant amounts of longer-chain oligomers. researchgate.net By providing a high concentration of a chitotetraose derivative as either a donor or an acceptor in such a system, it is possible to drive the synthesis towards longer oligomers.

These methods enable the creation of a library of chitooligomer derivatives with varying lengths, which are essential for research into the structure-function relationships of these biologically active molecules.

Structural Elucidation and Conformational Analysis of Chitotetraose Tetradecaacetate

Spectroscopic Methodologies for Comprehensive Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Acetate (B1210297) Group Positioning and Linkage Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of acetylated chitooligosaccharides. polymersolutions.comresearchgate.net Both one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are employed to unequivocally assign all proton and carbon signals, confirming the peracetylated structure of the chitotetraose backbone.

Specifically, ¹H NMR spectroscopy allows for the determination of the degree of acetylation by comparing the integration of signals from the acetyl protons with those of the sugar backbone protons. polymersolutions.com The chemical shifts of the anomeric protons (H-1) are particularly sensitive to the glycosidic linkage and the nature of the neighboring sugar unit. In chitotetraose tetradecaacetate, the β-(1→4) linkages are confirmed by the characteristic coupling constants observed for these anomeric protons.

Two-dimensional NMR techniques are crucial for mapping the connectivity within the molecule. For instance, Heteronuclear Single Quantum Coherence (HSQC) experiments correlate each proton with its directly attached carbon atom, while Heteronuclear Multiple Bond Correlation (HMBC) experiments reveal longer-range couplings (typically over two to three bonds). These HMBC correlations are instrumental in confirming the positions of the O-acetyl and N-acetyl groups. Correlations between the carbonyl carbons of the acetate groups and protons on the pyranose rings definitively establish their locations.

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Ranges for Peracetylated Chitooligosaccharides

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Anomeric Protons (H-1)4.5 - 5.298 - 105
Ring Protons (H-2 to H-6)3.5 - 5.550 - 80
N-Acetyl Protons (CH₃)1.8 - 2.222 - 25
O-Acetyl Protons (CH₃)1.9 - 2.320 - 23
N-Acetyl Carbonyl (C=O)-170 - 175
O-Acetyl Carbonyl (C=O)-169 - 172

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis. csic.esmdpi.com Techniques such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are commonly used. mdpi.comoup.com

The molecular ion peak in the mass spectrum confirms the molecular weight of the fully acetylated tetramer. For this compound (C₅₂H₇₄N₄O₃₁), the expected monoisotopic mass is approximately 1250.4 g/mol . invivochem.com

Tandem mass spectrometry (MS/MS) provides further structural insights by inducing fragmentation of the parent ion. The resulting fragment ions correspond to the loss of acetate groups and cleavage of the glycosidic bonds. The fragmentation pattern can help to confirm the sequence of the sugar units and the positions of the acetyl groups. For instance, the sequential loss of acetic acid (60 Da) is a characteristic fragmentation pathway for acetylated carbohydrates.

Table 2: Expected Key Fragment Ions in the MS/MS Spectrum of this compound

Fragment Ion Description
[M+Na]⁺Sodium adduct of the molecular ion
[M-CH₃COOH]⁺Loss of one acetic acid molecule
[M-2(CH₃COOH)]⁺Loss of two acetic acid molecules
Y- and B-type ionsResulting from glycosidic bond cleavages

Vibrational Spectroscopy (e.g., Raman) for Conformational Insights

Vibrational spectroscopy, particularly Raman spectroscopy, offers a non-destructive method to probe the conformational state of this compound. tandfonline.comscispace.comsci-hub.se The Raman spectrum is sensitive to the vibrational modes of the molecule, which are in turn influenced by its three-dimensional structure.

The C=O stretching vibration of the acetate groups, typically observed around 1730-1750 cm⁻¹, is a prominent feature in the Raman spectrum of acetylated carbohydrates. tandfonline.comresearchgate.net The position and shape of this band can provide information about the local environment of the acetyl groups and their involvement in any intramolecular interactions.

Chromatographic and Separation Techniques for Purity Assessment and Isomer Resolution

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from other oligomers or incompletely acetylated species.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of chitooligosaccharide derivatives. acs.org For this compound, reversed-phase HPLC (RP-HPLC) is often employed. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and a more nonpolar organic solvent like acetonitrile (B52724). The fully acetylated chitotetraose is more hydrophobic than its partially acetylated counterparts and will therefore have a longer retention time, allowing for its separation.

The use of detectors such as a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) is common for carbohydrate analysis, as these compounds often lack a strong UV chromophore. acs.org Coupling HPLC with mass spectrometry (HPLC-MS) provides a powerful analytical platform, combining separation with mass identification. mdpi.com

Table 3: Typical HPLC Parameters for the Analysis of Acetylated Chitooligosaccharides

Parameter Condition
Column C18 reversed-phase
Mobile Phase Gradient of water and acetonitrile
Detector RI, ELSD, or MS
Flow Rate 0.5 - 1.0 mL/min
Temperature Ambient or slightly elevated

Size Exclusion Chromatography (SEC) for Oligomer Distribution

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a technique that separates molecules based on their hydrodynamic volume in solution. gmp-chitosan.comresearchgate.netchromatographyonline.com It is particularly useful for analyzing the distribution of oligomers in a sample. researchgate.net While HPLC is effective for separating based on polarity, SEC is ideal for separating based on size.

In the context of producing this compound, SEC can be used to verify that the sample consists primarily of tetramers and is free from higher or lower molecular weight oligomers. researchgate.net A column with a suitable pore size is chosen such that the tetramer can enter the pores, while larger oligomers are excluded and elute earlier, and smaller molecules penetrate further into the pores and elute later.

Calibration with well-defined oligosaccharide standards is necessary to obtain accurate molecular weight information. The combination of SEC with detectors like Multi-Angle Light Scattering (MALS) can provide absolute molecular weight determination without the need for column calibration. polymersolutions.comchromatographyonline.com

Theoretical and Computational Approaches to Conformational Dynamics

The three-dimensional structure and flexibility of oligosaccharides are critical determinants of their biological function and physicochemical properties. For complex molecules like this compound, where numerous rotatable bonds exist, experimental characterization of all possible conformations is challenging. Therefore, theoretical and computational methods are indispensable for providing a detailed understanding of their conformational dynamics. These approaches allow for the exploration of the potential energy surface, identification of stable conformations, and characterization of the transitions between them.

Molecular Dynamics Simulations of Peracetylated Oligosaccharide Conformations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. ebsco.comnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations generate a trajectory that describes the positions and velocities of atoms, offering insights into the conformational landscape and flexibility of molecules like this compound. ebsco.comarxiv.org

The conformational flexibility of oligosaccharides primarily arises from rotations around the glycosidic linkages, defined by the torsion angles phi (φ) and psi (ψ). In the case of (1→6)-linked saccharides, an additional rotatable bond, omega (ω), adds further complexity. acs.org For peracetylated oligosaccharides, the numerous acetyl groups introduce additional degrees of freedom and potential steric interactions that significantly influence the preferred conformations.

MD simulations of chitin (B13524) and chitosan (B1678972) oligomers have been employed to understand their 3D structures and interactions. arxiv.orgnih.gov These simulations, often utilizing force fields such as AMBER or CHARMM, model the interatomic forces to predict how the molecule will behave in a simulated environment, typically in explicit solvent to mimic physiological conditions. acs.orgnih.gov For complex and flexible molecules, advanced techniques like Hamiltonian Replica Exchange MD may be used to enhance the sampling of the conformational space, ensuring a more thorough exploration of possible shapes. acs.org

Table 1: Key Conformational Parameters in Oligosaccharide MD Simulations This table outlines the primary dihedral angles that are analyzed in MD simulations to describe the conformation of oligosaccharides. The values for these angles determine the relative orientation of the monosaccharide units.

ParameterDescriptionTypical Range of Motion
Phi (φ) Torsion angle around the glycosidic bond (e.g., O5'-C1'-O4-C4).Varies significantly based on linkage type and local stereochemistry.
Psi (ψ) Torsion angle around the glycosidic bond (e.g., C1'-O4-C4-C3).Varies significantly based on linkage type and local stereochemistry.
Omega (ω) Torsion angle for (1→6) linkages (e.g., O6-C6-C5-O5).Typically populates gauche-gauche (gg), gauche-trans (gt), and trans-gauche (tg) rotamers. acs.org
Acetyl Group Rotation Torsion angle around the C-N bond of the N-acetyl group.Primarily exists in syn and anti conformations, with significant energy barriers between them. biorxiv.org

Quantum Mechanical Calculations for Acetyl Group Rotational Barriers

While MD simulations are excellent for exploring broad conformational landscapes, quantum mechanical (QM) calculations provide highly accurate information about the electronic structure and energetics of specific molecular conformations. mdpi.comscirp.org Methods like Density Functional Theory (DFT) are particularly suited for determining the rotational energy barriers of functional groups, such as the N-acetyl groups in this compound. mdpi.comdoria.fi

The rotation of an N-acetyl group around its C-N bond is not free but is hindered by an energy barrier. This rotation gives rise to different planar arrangements, or conformers, with varying stabilities. QM calculations can precisely map the potential energy surface for this rotation, identifying the low-energy (stable) conformers and the high-energy transition states that separate them. biorxiv.orgjournals.co.za

Studies on N-acetyl-glucosamine (GlcNAc), the building block of chitin, have demonstrated the utility of these calculations. The rotation of the N-acetyl group is characterized by two primary energy minima: a global minimum corresponding to the anti (or trans) conformation and a local, less stable minimum corresponding to the syn (or cis) conformation. biorxiv.org The energy difference between these states and the height of the rotational barriers are influenced by steric repulsions and intramolecular hydrogen bonding between the acetyl group and adjacent hydroxyl or acetoxy groups. biorxiv.org For instance, the barrier to rotate from the more stable anti form to the syn form is significant, suggesting that such transitions are infrequent at room temperature. biorxiv.org

Applying these computational methods to this compound allows for a detailed analysis of each of the four N-acetyl groups and the ten O-acetyl groups. The rotational barriers for each acetyl group would depend on its specific location on the sugar ring (e.g., C2, C3, C6) and its interactions with neighboring groups.

Table 2: Illustrative Rotational Energy Profile of an N-Acetyl Group This table presents representative data from QM calculations on a model N-acetylated monosaccharide, illustrating the relative energies and rotational barriers for the N-acetyl group. The values demonstrate the energetic preference for the anti conformation. Data is conceptual and based on findings for related systems. biorxiv.org

Conformation/Transition StateDihedral Angle (α)Relative Energy (kcal/mol)Description
Local Minimum (syn) ~0° - 36°1.4A less stable, local energy minimum.
Rotational Barrier ~72° - 96°6.3 - 7.7Energy barrier for rotation from the syn to the anti conformation. biorxiv.org
Global Minimum (anti) ~180°0.0The most stable, lowest energy conformation.
Rotational Barrier ~-96°13.4 - 14.5High energy barrier for rotation from the anti to the syn conformation, involving steric repulsion. biorxiv.org

Enzymatic Interactions and Biocatalytic Transformations Involving Chitotetraose Tetradecaacetate

Chitotetraose Tetradecaacetate as a Substrate for Glycoside Hydrolases

Glycoside hydrolases (GHs) are a broad class of enzymes that break down complex sugars by cleaving glycosidic bonds. wikipedia.org Those that act on chitin (B13524) and its derivatives, such as chitinases, are of particular interest. The degree and pattern of acetylation on chitooligosaccharides are critical determinants of substrate recognition and catalytic efficiency for these enzymes. mdpi.comnih.gov

The interaction between an enzyme and its substrate is highly specific, governed by the architecture of the enzyme's active site. For enzymes acting on chitin-related oligosaccharides, this specificity extends to both the degree of polymerization (DP) and the acetylation pattern. mdpi.comnih.gov

Research into carbohydrate esterases, such as certain chitin deacetylases (CDAs), has shown that the length of the oligosaccharide chain is crucial for binding and activity. For instance, the CDA from Pestalotiopsis sp. requires a minimum substrate of tetraacetylchitotetraose (DP4) and is unable to act on shorter, fully acetylated oligosaccharides. mdpi.com This indicates that the enzyme's active site has at least four subsites that must be occupied for effective catalysis. The enzyme specifically deacetylates all but the last two N-acetylglucosamine (GlcNAc) units at the non-reducing end, demonstrating a distinct pattern of recognition. mdpi.com

Chitinases, which belong to the glycoside hydrolase families, also exhibit stringent subsite preferences for acetylated residues. Family 18 chitinases, like chitinase (B1577495) B (ChiB) from Serratia marcescens, catalyze hydrolysis through a mechanism that directly involves the N-acetyl group of the sugar bound at the -1 subsite. nih.gov This makes the presence of an acetyl group at this position an absolute requirement for cleavage. nih.gov The specificity is less strict at other subsites, such as -2 and +1, allowing the enzyme to process heteropolymers of acetylated and deacetylated units. nih.gov Studies on plant chitinases also confirm a high specificity for acetylated units at particular subsites, which dictates the cleavage pattern of partially acetylated chitosan (B1678972). oup.com

Enzyme/Enzyme ClassSubstrate(s)Key Specificity FindingsCitations
Chitin Deacetylase (Pestalotiopsis sp.)Acetylated chitooligosaccharidesMinimal substrate is tetraacetylchitotetraose (DP4). mdpi.com
Chitinase B (Serratia marcescens)Chitosan (heteropolymer)Absolute preference for an acetylated unit at the -1 subsite; less stringent at -2 and +1 subsites. nih.gov
Class I Rice ChitinasePartially N-acetylated chitosanHighly specific to acetylated units at the -2 subsite and also specific at the -1 subsite. oup.com

The enzymatic degradation of polysaccharides and oligosaccharides typically follows Michaelis-Menten kinetics, where the rate of reaction is dependent on substrate concentration up to a saturation point (Vmax). acs.orgresearchgate.net The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of Vmax, providing a measure of the enzyme's affinity for the substrate. researchgate.net

The degradation of highly acetylated substrates like this compound can exhibit complex kinetic profiles. For example, the degradation of a chitosan with a high degree of acetylation (65%) by chitinase B showed biphasic kinetics. nih.gov An initial fast phase is dominated by the cleavage next to two consecutive acetylated units (at subsites -2 and -1). This is followed by a slower phase, which reflects the cleavage next to a deacetylated and an acetylated unit. nih.gov This demonstrates how the specific pattern of acetylation along the oligosaccharide chain directly influences the kinetic parameters of degradation. The enzymatic degradation of high molecular weight polysaccharides can be effectively monitored in real-time to determine these kinetic constants. acs.orgresearchgate.net

Kinetic ParameterDescriptionRelevance to this compoundCitations
Km (Michaelis Constant) Substrate concentration at which the reaction velocity is half of Vmax. A lower Km indicates higher affinity.Would quantify the affinity of a specific hydrolase for the fully acetylated tetramer. acs.orgresearchgate.net
Vmax (Maximum Velocity) The maximum rate of reaction when the enzyme is saturated with the substrate.Represents the maximum turnover rate of this compound by the enzyme. acs.orgresearchgate.net
kcat (Turnover Number) The number of substrate molecules converted to product per enzyme molecule per unit of time.A direct measure of the catalytic efficiency for the specific substrate under saturating conditions. nih.gov
kcat/Km The specificity constant, representing the enzyme's overall catalytic efficiency.Allows for comparison of an enzyme's efficiency on this compound versus other substrates. nih.gov

Specificity Profiling of Chitinases and Acetylxylan Esterases

Role in Transglycosylation Reactions

While glycoside hydrolases are known for breaking down carbohydrates, they can also be used to form new glycosidic bonds through a process called transglycosylation. researchgate.net In this context, fully acetylated oligosaccharides like this compound can serve as important precursors in the chemo-enzymatic synthesis of more complex, custom-designed glycans. frontiersin.orgnih.gov

Chemo-enzymatic synthesis combines the precision of enzymes with the versatility of chemical methods. In this approach, the acetyl groups of this compound function as protecting groups, preventing undesired reactions at those positions. frontiersin.orgnih.gov A typical strategy involves the selective enzymatic or chemical removal of one or more acetyl groups, creating a specific hydroxyl acceptor site. A glycosyltransferase (GT) or an engineered glycoside hydrolase (a glycosynthase) can then add a new sugar moiety to this unprotected site. frontiersin.orgmdpi.comfrontiersin.org

Glycosynthases are mutant glycoside hydrolases that are catalytically inactive for hydrolysis but can catalyze the formation of glycosidic bonds when supplied with an activated sugar donor (e.g., a glycosyl fluoride). researchgate.netresearchgate.net This "stop and go" strategy, where chemical groups are used to block or unmask acceptor sites, allows for the controlled, stepwise elongation of an oligosaccharide chain, enabling the synthesis of complex, asymmetric structures that are otherwise difficult to obtain. nih.govacs.org

The natural repertoire of enzymes may not be perfectly suited for all synthetic applications. Advances in protein engineering have made it possible to tailor enzymes for specific synthetic purposes. royalsocietypublishing.orgroyalsocietypublishing.orgnih.gov By using techniques like site-directed mutagenesis, the properties of glycoside hydrolases and glycosyltransferases can be modified to:

Enhance Transglycosylation: Mutations can shift the catalytic balance away from hydrolysis and towards synthesis, increasing product yields. researchgate.net

Alter Substrate Specificity: Enzymes can be engineered to accept non-natural or modified substrates, such as partially acetylated oligosaccharides, as either donors or acceptors. royalsocietypublishing.orgnih.gov

Improve Stability and Efficiency: Engineering can lead to enzymes that are more stable and active under specific laboratory or industrial conditions. royalsocietypublishing.org

This ability to engineer biocatalysts is crucial for leveraging precursors like this compound in the synthesis of bespoke oligosaccharides for research or therapeutic applications. mdpi.comroyalsocietypublishing.org

Mechanism of Enzymatic Oligosaccharide Elongation

Development of Enzyme Assays Utilizing Acetylated Substrates

Well-defined, high-purity substrates are essential for the development of reliable and reproducible enzyme assays. megazyme.comnih.gov this compound, being a homogenous and fully characterized molecule, is an excellent substrate for assays designed to measure the activity of enzymes like chitinases, chitosanases, and deacetylases. medchemexpress.com

The principle of such an assay involves incubating the enzyme with this compound and measuring the rate of product formation. The detection method depends on the specific reaction being catalyzed. For a chitinase, which cleaves the glycosidic bond, the assay could measure the appearance of new reducing sugar ends. tandfonline.com For a deacetylase, the assay would quantify the release of acetate (B1210297).

A common approach is to use a coupled enzyme assay. frontiersin.org In this method, the product of the primary reaction (e.g., a deacetylated sugar) becomes the substrate for a second enzyme that produces a readily detectable signal, such as a change in color or fluorescence. frontiersin.org For example, the release of a deacetylated amine group could be detected with a specific chemical reagent, or the acetate released could be quantified using a coupled enzymatic system leading to NADH production, which can be monitored spectrophotometrically. frontiersin.org Developing such assays requires careful optimization and the determination of the enzyme's kinetic parameters (Km, Vmax) for the specific acetylated substrate. nih.gov

Fluorometric and Spectrophotometric Detection Systems

This compound is a pivotal precursor in the synthesis of fluorogenic substrates designed for the sensitive detection of chitinolytic enzymes, such as lysozyme (B549824). researchgate.net The process typically begins with the acetolysis of chitin, a naturally abundant polysaccharide, from which this compound is isolated via column chromatography. researchgate.netjst.go.jp This compound is then chemically converted into a more reactive species, tridecaacetyl chitotetraosyl chloride, through a reaction with dry hydrogen chloride. researchgate.netjst.go.jp

This chlorinated intermediate is subsequently condensed with a fluorophore, such as 7-hydroxy-4-methylcoumarin, under Koenigs-Knorr reaction conditions. researchgate.netjst.go.jp The final step involves the de-O-acetylation of the condensation product to yield the active fluorogenic substrate, 4-methylcoumarin-7-yloxy tetra-N-acetyl-β-chitotetraoside. researchgate.net When this substrate is cleaved by an enzyme like lysozyme, the highly fluorescent 7-hydroxy-4-methylcoumarin is released, allowing for highly sensitive quantification of enzyme activity. researchgate.net This method enables the determination of lysozyme concentration in the microgram range. researchgate.net this compound itself is described as an acetolysis substrate with a notable sensitivity of 3.2 ug/ml in fluorometric assays. biosynth.com

Table 1: Synthesis of Fluorogenic Substrate from this compound

Step Reactant(s) Process Product Reference(s)
1 Chitin Acetolysis & Column Chromatography This compound researchgate.net, jst.go.jp
2 This compound, Hydrogen chloride Chlorination Tridecaacetyl chitotetraosyl chloride researchgate.net, jst.go.jp
3 Tridecaacetyl chitotetraosyl chloride, 7-Hydroxy-4-methylcoumarin sodium salt Koenigs-Knorr condensation Acetylated coumarin-chitotetraoside conjugate researchgate.net, jst.go.jp

High-Throughput Screening of Glycosyltransferase Activity

High-throughput screening (HTS) methods are essential for the discovery and characterization of novel enzymes and for engineering existing ones. nih.govmdpi.com These methods rely on rapid and reliable assays that can be automated and miniaturized. mdpi.com Fluorometric assays are particularly well-suited for HTS due to their high sensitivity and ease of use. nih.govresearchgate.net

Fluorogenic substrates, such as those derived from this compound, are valuable tools in this context. researchgate.net The principle involves an enzyme-catalyzed reaction that releases a fluorescent molecule from a non-fluorescent or less-fluorescent substrate. nih.gov This generation of a fluorescent signal provides a direct measure of enzyme activity and can be read quickly and efficiently in a multi-well plate format. mdpi.comresearchgate.net For glycosyltransferases, HTS assays often detect the release of nucleotide diphosphates (like UDP or GDP) or the transfer of a glycosyl unit to an acceptor molecule. rndsystems.comsemanticscholar.org While direct use of this compound in HTS for glycosyltransferases is not extensively documented in the search results, the fluorogenic substrates synthesized from it are prime candidates for developing HTS assays for enzymes that can cleave the specific glycosidic linkages within the substrate, such as certain glycoside hydrolases. researchgate.net The features of such fluorescence-based HTS make it a powerful tool for directed evolution and for screening large libraries of enzyme variants or potential inhibitors. nih.govmdpi.com

Table 2: Features of Fluorogenic Substrate-Based High-Throughput Screening

Feature Description Advantage in HTS Reference(s)
Sensitivity Capable of detecting very low levels of enzyme activity, often in the picomole range. Reduces the amount of enzyme and substrate needed, lowering costs and enabling detection of weakly active variants. nih.gov
Direct Detection The signal (fluorescence) is directly proportional to the product formed. Simplifies the assay protocol by eliminating the need for separation or secondary reaction steps. researchgate.net
Automation Compatibility Assays are typically performed in microplates (e.g., 96-well) and read by a plate reader. Allows for the rapid and simultaneous analysis of thousands of samples. mdpi.com
Speed Signal generation and detection are very fast. Increases the number of compounds or enzyme variants that can be screened in a given time. mdpi.com

| Robustness | The assays are generally reproducible and less prone to interference from complex biological samples compared to some other methods. | Provides reliable and consistent data for enzyme characterization and inhibitor screening. | mdpi.com |

Molecular Recognition and Biological Systems Mechanistic Research

Chitin-Oligosaccharide Signaling Pathways in Model Organisms (Non-Clinical)

Chitin (B13524) oligosaccharides (COs) are potent signaling molecules in a wide array of organisms, eliciting different responses depending on their chain length. Short-chain COs are often associated with symbiotic signaling, while longer chains typically trigger defense responses. nih.gov

In the establishment of arbuscular mycorrhizal (AM) symbiosis, a widespread interaction between fungi and land plants, chitin-related molecules play a central role. nih.govresearchgate.netfrontiersin.org Plants must be able to distinguish between beneficial symbiotic fungi and pathogenic ones. Research in the model legume Medicago truncatula has shown that this recognition is based on the length of the chitin oligomer.

Specifically, short-chain chitooligosaccharides like chitotetraose (CO4, the backbone of Chitotetraose Tetradecaacetate) are perceived as symbiotic signals. nih.gov In contrast, longer-chain oligomers such as chitooctaose (B12847682) (CO8) trigger the plant's immune and defense responses. nih.gov Plant LysM-domain receptor-like kinases are involved in perceiving these signals. Studies have shown that the application of purified chitotetraose can trigger symbiotic responses without activating the immune pathway, highlighting its specific role in initiating the symbiotic program. nih.gov This differential signaling is fundamental for the successful colonization of the plant root by the symbiotic fungus.

**Table 2: Differential Plant Responses to Chitin Oligomers in *Medicago truncatula***

Chitin Oligomer Type of Signal Cellular Response Reference
Chitotetraose (CO4) Symbiotic Triggers symbiotic gene expression, facilitates fungal colonization. nih.gov
Chitooctaose (CO8) Defense (Elicitor) Induces reactive oxygen species (ROS) production, activates immune response genes. nih.gov

Glycans are fundamental to cellular communication and host-pathogen interactions across all domains of life. ucsd.edunih.gov In non-mammalian systems, these interactions are critical for processes ranging from immune evasion to developmental regulation.

In fungi, the cell wall is rich in glycans that are recognized by the immune systems of other organisms. nih.gov Specific glycan structures are recognized by host glycan-binding proteins (lectins), which can trigger innate and adaptive immune responses. nih.gov Parasitic helminths, such as Fasciola hepatica, release glycan-rich products that modulate the host's immune response, often suppressing it to favor the parasite's survival. plos.org These glycan-mediated interactions are highly specific and are crucial for the pathogen's life cycle.

Bacteria also utilize glycans extensively. Many pathogens cover their surfaces with a dense layer of polysaccharides that can mimic host glycans to evade immune detection or can be used to adhere to and colonize host cells. nih.gov The recognition of these bacterial glycans by host receptors is a central event in bacterial pathogenesis. nih.gov

Molecular Basis of Plant-Microbe Symbiotic Interactions

Role as Precursors or Analogs in Glycobiology Studies

This compound and other peracetylated oligosaccharides are powerful tools in glycobiology research due to their unique properties. They primarily serve as stable, cell-permeable analogs of their natural counterparts or as substrates for specific enzymes.

The full acetylation of chitotetraose renders the molecule significantly more hydrophobic. This property allows it to be used as a probe to study intracellular biological processes. While natural chitotetraose is hydrophilic and cannot easily cross the cell membrane, this compound can penetrate the lipid bilayer. Once inside the cell, it can be deacetylated by cellular esterases to release the active chitotetraose, allowing researchers to study its downstream effects on specific signaling pathways in a controlled manner. For example, peracetylated chitosan (B1678972) oligosaccharides have been used to investigate signaling cascades in mammalian cell lines, demonstrating their utility as biologically active analogs. mdpi.com

Furthermore, acetylated chitooligosaccharides like Tetraacetyl-chitotetraose are used as specific substrates in biochemical assays for enzymes such as endo-chitinases. neogen.com Their defined structure allows for precise kinetic studies and characterization of enzyme activity. The use of these modified oligosaccharides helps to elucidate the roles of carbohydrate-active enzymes in various biological systems.

Table 3: Profile and Applications of this compound in Research

Property Consequence for Research Application
Peracetylated Increased lipophilicity and solubility in organic solvents. Facilitates handling and use in various assay systems.
Cell-Permeable Ability to cross the lipid bilayer of cell membranes. Used as a cell-permeable analog to study intracellular effects of chitotetraose.
Defined Structure Known molecular weight and structure (tetramer of N-acetylglucosamine, fully acetylated). Serves as a specific substrate for enzymes like endo-chitinase. neogen.com
Stable Analog Resistant to non-specific degradation compared to the unmodified form. Acts as a stable probe for investigating glycan-receptor interactions and signaling pathways.

Elucidation of Glycan-Mediated Communication in Ecological Niches

Chitin is a major structural polysaccharide in the exoskeletons of arthropods and the cell walls of fungi, making it one of the most abundant biopolymers in many ecosystems. nih.gov The enzymatic degradation of chitin by organisms that produce chitinases is a fundamental ecological process, releasing chitin oligomers (chito-oligosaccharides) of varying lengths, such as chitobiose, chitotriose, and chitotetraose. nih.govresearchgate.net These oligomers are not just nutrients; they are also potent signaling molecules that mediate communication between organisms.

The study of these signaling pathways often requires stable and specific molecular tools. This compound is synthesized for this purpose, often prepared from the acetolysis of chitin followed by chromatographic purification. jst.go.jp Its fully acetylated nature prevents enzymatic degradation by the very enzymes researchers aim to study, allowing it to act as a stable analog of the natural signaling molecule.

Researchers can use this stabilized compound to investigate the specific recognition of chitotetraose by cellular receptors in various organisms. For instance, in plant-microbe interactions, chitin fragments are known to trigger plant defense responses. By using this compound, scientists can study the binding affinity and specificity of plant pattern recognition receptors (PRRs) for this specific glycan structure without the complication of its rapid breakdown. This helps to clarify the initial molecular recognition events that trigger immune signaling cascades.

Similarly, in soil ecosystems, where bacteria compete for resources, chitin degradation and the subsequent uptake and response to the resulting oligomers are crucial for bacterial survival and dominance. nih.gov The use of this compound allows for the precise study of bacterial chemosensory systems and transporters involved in recognizing and internalizing these specific glycan cues from the environment.

Development of Probes for Studying Glycan Processing Enzymes

The precise breakdown of complex carbohydrates is managed by a vast array of glycan processing enzymes, such as glycosyl hydrolases. researchgate.netnih.gov Understanding the function, specificity, and activity of these enzymes is crucial for both fundamental biology and the development of therapeutics. cecionilab.comnih.gov this compound serves as a key starting material for the creation of sophisticated probes designed to study these enzymes, particularly chitinases. jst.go.jp

Chitinases are enzymes that hydrolyze the β-1,4-glycosidic bonds in chitin. nih.gov They are categorized as endochitinases, which cleave at random internal sites, or exochitinases, which cleave from the ends to release small, defined oligomers. nih.gov To study these enzymes, researchers require specific substrates. This compound can be chemically modified to create fluorogenic or chromogenic probes.

A common strategy involves attaching a reporter molecule, such as a fluorophore (e.g., 4-methylumbelliferone (B1674119) or a coumarin (B35378) derivative), to the reducing end of the chitotetraose chain. jst.go.jp A key step in this synthesis involves the chlorination of this compound to produce tridecaacetyl chitotetraosyl chloride, which can then be condensed with a hydroxy-functionalized reporter molecule under Koenigs-Knorr reaction conditions. jst.go.jp The final probe is generated after de-O-acetylation. jst.go.jp

The resulting probe is typically non-fluorescent or has low fluorescence. However, when a chitinase (B1577495) cleaves the glycosidic bond linking the chitotetraose to the reporter molecule, the released fluorophore exhibits a strong, measurable fluorescent signal. This "turn-on" mechanism allows for highly sensitive, real-time monitoring of enzyme activity. Such probes are invaluable for:

Enzyme Kinetics: Determining the kinetic parameters (Kₘ, Vₘₐₓ) of chitinases with a defined substrate.

Inhibitor Screening: High-throughput screening of chemical libraries to identify inhibitors of specific chitinases, which may have applications in agriculture (as fungicides) or medicine.

Activity Profiling: Detecting and quantifying chitinase activity in complex biological samples, such as cell lysates or environmental samples.

The table below summarizes the application of this compound-derived probes in studying glycan processing enzymes.

Application AreaProbe TypePrinciple of DetectionResearch Findings
Enzyme Kinetics Fluorogenic SubstrateRelease of a fluorophore upon enzymatic cleavage of the glycosidic bond.Allows for the determination of enzyme efficiency and substrate specificity for chitotetraose.
Inhibitor Discovery Fluorogenic/Chromogenic SubstrateReduction or absence of signal in the presence of an effective inhibitor.Facilitates high-throughput screening for novel chitinase inhibitors.
Cellular Activity Activity-Based ProbesCovalent labeling of the active site of target enzymes.Enables visualization and identification of active chitinases within cells or tissues.

Future Research Trajectories and Advanced Methodological Developments

Integration of Multi-Omics Data in Glycoscience Research

The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, is set to revolutionize our understanding of how chitooligosaccharides like chitotetraose tetradecaacetate interact with biological systems. By combining these large-scale datasets, researchers can construct comprehensive models of cellular responses to specific glycans.

Integrated transcriptomics and metabolomics studies have already demonstrated the profound effect of chitooligosaccharides on plant systems. For instance, research on Brassica napus revealed that treatment with hetero-chitooligosaccharides led to significant changes in the levels of 26 metabolites, including the upregulation of key compounds like indole-3-acetate (B1200044) and γ-aminobutyric acid. nih.gov This was accompanied by the differential expression of over 1,800 genes. nih.gov Similarly, in sugarcane, combined transcriptome and metabolome analysis has been employed to unravel the molecular networks through which chitooligosaccharides confer drought tolerance. mdpi.com

In microbial contexts, multi-omics approaches are deciphering the intricate processes of chitin (B13524) decomposition. A study on a model soil bacterial consortium used metatranscriptomics, metaproteomics, and metabolomics to delineate the specific roles of different bacterial species in breaking down chitin over time. asm.orgresearchgate.net Such studies provide a roadmap for understanding how defined oligomers, or their derivatives like this compound, are metabolized and utilized within complex microbial communities. The future will likely see these multi-omics strategies applied to understand the signaling roles of fully acetylated oligosaccharides in triggering specific metabolic and genetic pathways in various organisms.

Table 1: Examples of Multi-Omics Applications in Chitooligosaccharide Research

Organism/System Omics Technologies Used Key Findings
Brassica napus Transcriptomics, Metabolomics Chitooligosaccharides altered levels of key metabolites and regulated hundreds of genes. nih.gov
Sugarcane Transcriptomics, Metabolomics Revealed gene-metabolite networks involved in chitooligosaccharide-induced drought tolerance. mdpi.com
Soil Microbiome Metatranscriptomics, Metaproteomics, Metabolomics Elucidated temporal and species-specific roles in chitin decomposition. asm.orgresearchgate.net

Advancements in High-Resolution Analytical Technologies for Oligosaccharides

The precise characterization of oligosaccharides such as this compound is fundamental to understanding its properties and interactions. Advances in high-resolution analytical technologies are providing unprecedented detail into the structure, conformation, and purity of these complex carbohydrates.

Mass Spectrometry (MS) has become an indispensable tool. Techniques like Fast-Atom-Bombardment Mass Spectrometry (FAB-MS) have been successfully applied to the analysis of acetylated oligosaccharides, including those derived from glycoproteins. nih.gov Acetylation can enhance the sensitivity of detection in MS. nih.gov More recent developments in electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) MS, coupled with tandem MS (MS/MS), allow for detailed structural elucidation. nih.govucdavis.edu For instance, a method for separating and identifying partially acetylated chitooligosaccharides using an online HPLC-ESI-MS system has been developed, offering a rapid and convenient analysis. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is another cornerstone for the structural analysis of chitooligosaccharides. Both 1H and 13C NMR are used to determine the degree and pattern of acetylation, as well as to confirm the structure of different salt forms of these oligosaccharides. semanticscholar.orgresearchgate.netnih.gov Systematic structural studies combining NMR with molecular dynamics simulations have been used to reveal the intramolecular interactions that stabilize particular conformations of chitooligosaccharides. nih.gov

Chromatographic Techniques are essential for the separation and purification of oligosaccharide derivatives. Gas chromatography-mass spectrometry (GC-MS) of acetylated methyl glycosides is a well-established method for analyzing monosaccharide composition. nih.gov Thin-layer chromatography (TLC) on silica (B1680970) gel has also proven to be a rapid method for the analytical and semi-preparative separation of carbohydrate acetates. cdnsciencepub.com For the separation of complex mixtures, high-performance anion-exchange chromatography with pulsed amperometric detection (HPAE-PAD) is a powerful technique, though care must be taken as the high pH conditions can lead to the de-acetylation of N-acetylated sugars. thermofisher.com

Table 2: High-Resolution Analytical Technologies for Acetylated Oligosaccharides

Technology Application Advantages
Mass Spectrometry (MS) Molecular weight determination, sequencing, structural elucidation. nih.govnih.gov High sensitivity, detailed structural information from fragmentation. nih.gov
Nuclear Magnetic Resonance (NMR) Determination of structure, acetylation patterns, and conformation. semanticscholar.orgnih.gov Provides detailed information on 3D structure in solution.

Rational Design Principles for Novel Carbohydrate-Based Molecules

The well-defined structure of this compound makes it an excellent starting point or model for the rational design of novel carbohydrate-based molecules with tailored properties. The principles of rational design in glycoscience leverage an understanding of structure-function relationships to create new molecules for specific applications.

A prominent strategy is chemoenzymatic synthesis , which combines the precision of enzymatic catalysis with the versatility of chemical synthesis. This approach is widely used to create complex glycans that are difficult to produce by purely chemical or biological means. rsc.orgnih.govrsc.org For example, a synthetic core oligosaccharide can be elaborated by a series of glycosyltransferases to generate a library of more complex structures. nih.gov This principle could be applied starting with a chitotetraose backbone to create novel derivatives with specific functionalities. The development of novel orthogonal protecting groups, which can be selectively removed by specific enzymes, is further expanding the toolkit for chemoenzymatic synthesis. digitellinc.com

In silico methods are also playing a crucial role in the rational design process. Quantitative structure-activity relationship (QSAR) models and molecular topology have been used to identify novel inhibitors of chitin deacetylase, an enzyme that modifies chitin. nih.govacs.orgnih.gov This approach starts with a set of known active and inactive compounds to build a predictive model that can then screen virtual libraries for new, potent molecules. nih.govacs.orgnih.gov Such computational strategies could be used to design derivatives of this compound with specific binding affinities for target proteins or materials.

The ultimate goal of these design principles is to create "tailor-made" chitosans and chitooligomers with controlled degrees of polymerization and defined patterns of acetylation, which are expected to have more reproducible and specific biological activities. bohrium.com

Exploration of this compound in Synthetic Biology Applications (Non-Clinical)

Synthetic biology offers powerful tools to harness and re-engineer biological systems for the production of valuable compounds. The exploration of this compound and related molecules in non-clinical synthetic biology applications is a burgeoning field with significant potential.

A key area of research is the metabolic engineering of microorganisms to produce well-defined chitooligosaccharides. By introducing and optimizing the expression of genes for enzymes like chitin synthases and chitin deacetylases, researchers are turning bacteria such as E. coli and Bacillus subtilis into microbial cell factories for these compounds. biorxiv.orgresearchgate.netugent.be This in vivo biosynthesis approach offers an alternative to chemical synthesis or enzymatic degradation of chitin, potentially allowing for the production of chitooligomers with specific lengths and acetylation patterns. biorxiv.org

Furthermore, synthetic biology is enabling the upcycling of chitin-rich waste from the seafood and fungi industries into valuable organonitrogen chemicals. pnas.orgugent.be Engineered microbes can be designed to break down chitin from waste streams and use the resulting N-acetylglucosamine (GlcNAc) as a carbon and nitrogen source to produce other desired molecules. pnas.org While not a direct application of pre-synthesized this compound, this approach highlights the central role of chitin-derived building blocks in sustainable bioproduction.

Future non-clinical applications could involve using precisely structured oligosaccharides like this compound as:

Signaling molecules to control gene expression in engineered cellular systems.

Scaffolds for the assembly of novel biomaterials with defined properties.

Probes to study carbohydrate-binding proteins and enzymes within synthetic biological circuits.

Theoretical Modeling and Predictive Analytics for Glycan Properties and Interactions

Theoretical modeling and predictive analytics are becoming increasingly vital for understanding the complex behavior of glycans like this compound at a molecular level. These computational approaches can predict properties and interactions that are often difficult to observe experimentally.

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of oligosaccharides. Studies have used MD to investigate how the degree and pattern of acetylation affect the flexibility and self-assembly of chitosan (B1678972) chains. mdpi.commdpi.com For instance, simulations have shown that the intramolecular hydrogen bonds that stabilize the conformation of these molecules are influenced by the acetylation pattern. mdpi.com These models can provide insights into how a fully acetylated molecule like this compound might behave in solution and interact with other molecules or surfaces.

Computational modeling is also extensively used to study glycan-protein interactions . Molecular docking and MD simulations can predict the binding modes of chitooligosaccharides to the active sites of enzymes like chitinases or to the binding pockets of lectins. unl.ptnih.gov This information is critical for understanding the molecular basis of recognition and for the rational design of inhibitors or probes. nih.gov

The future of this field lies in the development of more accurate force fields for carbohydrates and the use of machine learning and artificial intelligence to analyze simulation data and predict glycan properties. scilit.com These predictive analytics will accelerate the discovery and design of new carbohydrate-based technologies by allowing for the in silico screening of vast numbers of potential structures before committing to laboratory synthesis and testing.

Q & A

Basic Research Questions

Q. What established methods ensure high-purity synthesis of Chitotetraose Tetradecaacetate, and how are they validated?

  • Methodology : Chemical acetylation of chitotetraose using acetic anhydride with catalytic sulfuric acid, followed by purification via silica gel chromatography. Purity is validated using HPLC (≥97% purity) and confirmed via 1^1H NMR to ensure complete acetylation of hydroxyl groups .
  • Data Validation : Comparative TLC and melting point analysis against reference standards to confirm structural integrity.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Techniques :

  • 1^1H NMR: Peaks at δ 2.0–2.2 ppm (acetyl methyl groups) and δ 3.0–5.5 ppm (pyranose ring protons).
  • FTIR: Ester carbonyl stretch at ~1740 cm1^{-1}.
  • Mass Spectrometry (ESI-MS): Molecular ion peak at m/z 1058.3 [M+Na]+^+ .
    • Best Practices : Use deuterated chloroform for NMR to avoid solvent interference, and calibrate instruments with acetylated saccharide standards.

Q. How do solubility properties of this compound influence experimental design in biological assays?

  • Methodology : Test solubility in DMSO, chloroform, and aqueous-organic mixtures. For cell-based assays, dissolve in DMSO (<0.1% final concentration) to avoid cytotoxicity.
  • Data Note : Solubility in aqueous buffers is limited; use dynamic light scattering (DLS) to confirm colloidal stability .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations resolve contradictions in conformational stability data for this compound across solvents?

  • Approach : Use GROMACS or AMBER with the GLYCAM06 force field to simulate solvent interactions. Compare results with experimental data (e.g., XRD or NOESY NMR) to validate torsional angles and hydrogen bonding patterns .
  • Troubleshooting : Adjust dielectric constants in simulations to match solvent polarity. Reconcile discrepancies by iterating between computational and experimental data.

Q. What strategies address conflicting bioactivity reports of this compound in enzymatic inhibition studies?

  • Methodology :

  • Variable Control : Standardize assay conditions (pH, temperature, enzyme source).
  • Statistical Analysis : Apply meta-analysis tools (e.g., RevMan) to assess heterogeneity across studies.
  • Mechanistic Probes : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics and confirm competitive vs. non-competitive inhibition .

Q. How to design a structure-activity relationship (SAR) study to evaluate the impact of acetylation patterns on this compound’s immunomodulatory effects?

  • Experimental Design :

  • Synthesize analogs with selective deacetylation (e.g., using chitin deacetylases).
  • Test cytokine modulation in macrophage models (e.g., RAW 264.7 cells) via ELISA.
  • Correlate acetylation sites (determined by MALDI-TOF) with TLR4/MD-2 receptor binding using surface plasmon resonance (SPR) .

Data Analysis and Reproducibility

Q. What statistical frameworks are recommended for analyzing dose-response data in this compound toxicity studies?

  • Tools : Nonlinear regression (e.g., GraphPad Prism) to calculate IC50_{50} values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons.
  • Reproducibility : Adhere to OECD guidelines for cytotoxicity assays, including triplicate replicates and blinded data analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.